molecular formula C23H24N2O3 B2644294 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892427-22-4

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2644294
CAS No.: 892427-22-4
M. Wt: 376.456
InChI Key: HQOXRAHVFQTEHE-UHFFFAOYSA-N
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Description

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the benzofuro[3,2-d]pyrimidine-dione chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its potential for diverse biological interactions . Fused ring systems of this type are frequently explored as enzyme inhibitors and are valued for their ability to engage target proteins through key molecular interactions, such as π-π stacking with aromatic amino acid residues like phenylalanine . Researchers may investigate this specific derivative for its potential inhibitory effects on various enzymatic pathways. The structural core is analogous to those found in compounds active against viral targets, such as HIV-1 reverse transcriptase, and other disease-relevant enzymes . The 3-butyl and the (2,5-dimethylphenyl)methyl substituents are likely to influence the compound's binding affinity, selectivity, and overall pharmacokinetic properties, making it a valuable tool for structure-activity relationship (SAR) studies . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

892427-22-4

Molecular Formula

C23H24N2O3

Molecular Weight

376.456

IUPAC Name

3-butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H24N2O3/c1-4-5-12-24-22(26)21-20(18-8-6-7-9-19(18)28-21)25(23(24)27)14-17-13-15(2)10-11-16(17)3/h6-11,13H,4-5,12,14H2,1-3H3

InChI Key

HQOXRAHVFQTEHE-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=C(C=CC(=C4)C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs of Pyrimidine-2,4-dione Derivatives

The following table summarizes key structural and functional differences between the target compound and related pyrimidine-2,4-dione derivatives:

Compound Name / ID Core Structure Key Substituents Notable Properties/Applications References
Target Compound Benzofuro[3,2-d]pyrimidine-2,4-dione 3-Butyl, 1-(2,5-dimethylbenzyl) Potential use in organic electroluminescence
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 4, ) Pyrimidine-2,4-dione Benzyloxy, methoxymethyl, methyl Synthetic intermediate; substituent effects on solubility
5-Nitro-6-C-[(D-ribosyl)methyl]pyrimidine-2,4-dione () Pyrimidine-2,4-dione Nitro, ribosyl-methyl Potent lumazine synthase inhibitor
1,3,6-Trimethylfuro[3,2-d]pyrimidine-2,4-dione (Compound 3, ) Furo[3,2-d]pyrimidine-2,4-dione Methyl groups Thermal rearrangement product; solvent-dependent synthesis

Key Structural Insights :

  • The 3-butyl group in the target compound likely enhances lipophilicity compared to the polar benzyloxy and methoxymethyl groups in Compound 4 .
  • In contrast, the nitro group in ’s compound increases electron-withdrawing effects, enhancing its potency as an enzyme inhibitor .

Biological Activity

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound notable for its unique structural features, which include a benzofuro-pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O3C_{23}H_{24}N_{2}O_{3} with a molecular weight of approximately 376.4 g/mol. The structural complexity allows for diverse interactions within biological systems, which may confer distinct biological activities not observed in other similar compounds .

Biological Activity

Preliminary studies suggest that compounds similar to 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-benzofuro[3,2-d]pyrimidine-2,4-dione may exhibit significant biological activities. Some potential activities include:

  • Anticancer Activity : The compound's structural features may allow it to interact with DNA or proteins involved in cell proliferation.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation markers.
  • Antimicrobial Activity : The presence of functional groups may enhance interaction with microbial targets.

The specific mechanisms of action for 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-benzofuro[3,2-d]pyrimidine-2,4-dione are still under investigation. However, it is hypothesized that its interactions with various biological targets could involve:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in tumor growth or inflammation.
  • Receptor Binding : Binding affinity to specific receptors that modulate cellular responses.

Comparative Analysis with Similar Compounds

Here is a comparative analysis of structurally similar compounds and their known biological activities:

Compound NameStructureBiological Activity
5-FluorouracilPyrimidine derivativeAnticancer
MethotrexateFolate antagonistAnticancer
ThiaminePyrimidine derivativeVitamin B1

The unique combination of functional groups in 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-benzofuro[3,2-d]pyrimidine-2,4-dione suggests potential for distinct biological activity profiles compared to these compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Research : Investigations into the cytotoxic effects on cancer cell lines have shown promising results with IC50 values indicating effective inhibition of cell growth.
    • A study demonstrated that derivatives of this compound exhibited enhanced activity against specific cancer types when tested in vitro.
  • Inflammatory Models : Animal models assessing anti-inflammatory properties revealed significant reductions in inflammatory markers when treated with this compound.
    • For instance, a study on rat models indicated a decrease in edema and pain response after administration.

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